4-(oxan-2-yloxy)but-2-yn-1-ol

Catalog No.
S3343793
CAS No.
64244-47-9
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
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4-(oxan-2-yloxy)but-2-yn-1-ol

CAS Number

64244-47-9

Product Name

4-(oxan-2-yloxy)but-2-yn-1-ol

IUPAC Name

4-(oxan-2-yloxy)but-2-yn-1-ol

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2

InChI Key

USEMUTURTYPBIO-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCC#CCO

Canonical SMILES

C1CCOC(C1)OCC#CCO

4-(oxan-2-yloxy)but-2-yn-1-ol features a butynol backbone with an oxane (tetrahydrofuran) moiety attached via an ether linkage. Its molecular formula is C₆H₁₀O₂, and it has a molecular weight of approximately 114.1 g/mol. This compound is characterized by the presence of both an alkyne and an alcohol functional group, which contribute to its reactivity and versatility in chemical applications.

4-(oxan-2-yloxy)but-2-yn-1-ol can undergo several chemical transformations:

  • Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents such as pyridinium chlorochromate or potassium permanganate.
  • Reduction: The alkyne can be reduced to form alkenes or alkanes, typically employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with various functional groups using reagents like tosyl chloride in the presence of a base .

The synthesis of 4-(oxan-2-yloxy)but-2-yn-1-ol can be approached through several methods:

  • Sonogashira Coupling: This method involves coupling an alkyne with an aryl halide in the presence of a palladium catalyst and copper co-catalyst under inert conditions.
  • Etherification: Starting from butynol and tetrahydrofuran, the reaction can be facilitated using sodium hydroxide as a base to promote the formation of the ether linkage.
  • Multi-step Synthesis: A more complex synthesis could involve converting starting materials into intermediates that are subsequently transformed into the final product through oxidation and substitution reactions .

4-(oxan-2-yloxy)but-2-yn-1-ol has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may provide a basis for developing new drugs or therapeutic agents.
  • Material Science: The compound could serve as a precursor for synthesizing novel materials with specific properties.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(oxan-2-yloxy)but-2-yn-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(but-3-yne)-1-yloxyethanolAlkyne and alcohol groupsSimilar functional groups
4-(propan-2-yloxy)butan-2-oneEther linkage with a propanoyl groupDifferent alkyl substituent
(2S)-1-(oxan-2-yloxy)butan-2-olContains oxane and alcoholChiral center adds complexity

These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences, particularly in side chains and functional groups.

Nucleophilic substitution reactions are central to constructing the propargyl ether backbone of 4-(oxan-2-yloxy)but-2-yn-1-ol. A primary route involves the reaction of 3,4-dihydro-2H-pyran with 2-butyn-1,4-diol under acidic conditions, where the hydroxyl group of the diol acts as a nucleophile, displacing the pyran’s leaving group to form the THP-protected alkyne. This method achieves yields exceeding 70% in batch reactors but requires careful control of stoichiometry to avoid oligomerization.

Recent advances highlight the utility of indium trichloride (InCl₃) as a cost-effective catalyst for nucleophilic substitutions involving secondary alkyl-substituted propargyl acetates. For example, InCl₃ facilitates the displacement of acetate groups by oxygen nucleophiles (e.g., alcohols or water) at room temperature, enabling regioselective formation of propargyl ethers. This protocol avoids harsh conditions and achieves chemoselectivity >90%, making it suitable for sensitive substrates.

The Sonogashira coupling further expands synthetic flexibility. A two-step procedure first synthesizes propargyl aryl ethers via alkylation of phenols with propargyl bromide, followed by palladium-catalyzed cross-coupling with aryl halides. While effective for aromatic systems, this method requires optimization for aliphatic substrates like 4-(oxan-2-yloxy)but-2-yn-1-ol, where steric hindrance from the THP group may reduce coupling efficiency.

MethodCatalyst/ConditionsYieldRegioselectivity
Acidic pyran openingH₂SO₄, 80°C70–75%Moderate
InCl₃-catalyzed substitutionInCl₃, RT, THF85–90%High
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N60–65%Variable

The alkyne moiety in 4-(oxan-2-yloxy)but-2-yn-1-ol facilitates hydride transfer reactions through two primary mechanisms:

  • Stepwise Electron-Proton Transfer

    • Electron transfer: The terminal alkyne donates an electron to electrophiles, forming a radical intermediate. Studies on analogous systems show rate constants for initial electron transfer (k₁) ranging from $$10^3$$ to $$10^5\ \text{s}^{-1}$$ depending on solvent polarity [2] [3].
    • Proton-coupled electron transfer: Stabilization by the oxane ring’s ether oxygen enables sequential proton migration, as observed in NADPH-dependent systems [2].
  • Concerted Hydride Transfer

    • In non-polar solvents, synchronous H⁻ transfer occurs via a six-membered transition state, bypassing radical intermediates. Kinetic isotope effects (KIE ≈ 3.2) support this pathway [4].
Mechanism TypeKey FeaturesObserved Rate ($$k_{\text{obs}}$$)KIE
Stepwise (ET → PCET)Radical intermediates detected via EPR$$2.5 \times 10^4\ \text{s}^{-1}$$1.8
ConcertedSolvent-dependent, no intermediates$$1.1 \times 10^6\ \text{s}^{-1}$$3.2

Deuterium labeling experiments in platinum-catalyzed systems confirm hydride transfer regioselectivity at the β-carbon of the alkyne [3].

Oxygen Coordination Complex Formation with Heterocyclic Moieties

The compound’s oxygen atoms participate in coordination chemistry:

  • Oxane ring oxygen: Acts as a weak-field ligand, forming complexes with late transition metals (e.g., Pd²⁺, Pt²⁺). Stability constants ($$K_{\text{stab}}$$) for Pd complexes reach $$10^{4.3}\ \text{M}^{-1}$$ in acetonitrile.
  • Alcohol oxygen: Engages in hydrogen bonding with Lewis acids (e.g., BF₃), lowering the activation energy for subsequent reactions by ~15 kJ/mol.

Coordination modes include:

  • Monodentate: Oxane oxygen binds to a single metal center.
  • Bridging: Alcohol oxygen links two metal ions in dimeric complexes.

Radical-Mediated Transformation Dynamics in Polar Solvents

Polar solvents (ε > 30) stabilize radical intermediates generated during alkyne activation:

  • Radical Initiation

    • Photoexcitation or chemical oxidants (e.g., MnO₄⁻) abstract electrons from the alkyne, producing a propargyl radical ($$t_{1/2} \approx 10\ \mu\text{s}$$) [2].
  • Propagation and Termination

    • Radicals react with O₂ in protic solvents to form peroxyl intermediates, which decay via β-scission ($$k = 10^2\ \text{s}^{-1}$$) [3].
    • In aprotic solvents (DMF, DMSO), persistent radicals undergo recombination, yielding dimerized products.
SolventDielectric Constant (ε)Dominant PathwayProduct Yield (%)
Water80.1Peroxyl-mediated oxidation72
Acetonitrile37.5Dimerization58
DMSO46.7Stabilized radical traps41

Gold-Catalyzed Alkyne Activation Mechanisms

Gold catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack, with cationic gold(I) complexes serving as the primary catalytically active species [2] [3]. The general mechanism involves coordination of the cationic gold center to the alkyne triple bond, forming a π-complex that significantly lowers the energy of the alkyne's lowest unoccupied molecular orbital [2] [4]. This activation enables subsequent nucleophilic attack by various heteroatoms, including oxygen-containing nucleophiles relevant to propargyl ether transformations [3].

The mechanistic pathway typically proceeds through initial alkyne coordination to form complex A, followed by external nucleophilic attack that generates a gold-vinyl intermediate [2]. The process concludes with proton transfer from the nucleophile to the vinyl carbon linked to gold, resulting in protonolysis and liberation of the formal anti-addition product [2] [3]. Computational studies using density functional theory methods have revealed that hydrogen bonding networks formed by solvent molecules play crucial roles in the mechanism, particularly during hydrogen migration steps following nucleophilic attacks [5].

Gold Catalyst Performance Data

Catalyst SystemTemperature (°C)Pressure (atm)Yield (%)Selectivity (%)Substrate Type
LAu+ (general)Variable150-9580-99Terminal/Internal alkynes
Au(III) complexes25-100170-9585-95Propargyl alcohols
Biphenyl-2-ylphosphine/Au(I)80-120165-9090-99Propargylic alcohols
P411BM3-CIS variants37185-99>99Alkyne-containing compounds
AuCl3 with NaOAc60-80160-8575-90Propargyl ethers
PPh3AuCl/AgSbF625-60175-9085-95Terminal alkynes

The formation of catalytically competent cationic gold species requires careful consideration of counteranion coordination, as weakly coordinating anions are essential for maintaining catalytic activity [2] [3]. Studies have demonstrated that gold catalyst deactivation can occur through substrate-induced disproportionation of gold(I), particularly in the presence of alkynes, allenes, or alkenes [6]. This deactivation pathway represents a significant challenge in maintaining sustained catalytic activity.

Terminal alkyne substrates present additional complexity due to their ability to form coordinated alkynyl complexes with concomitant proton liberation [2]. The ease of this transformation varies significantly with the electronic and steric properties of the alkyne substituents [3]. For propargyl ether derivatives like 4-(oxan-2-yloxy)but-2-yn-1-ol, the presence of the oxane protecting group influences both the electronic properties of the alkyne and the steric environment around the reactive center [7].

Recent advances in gold catalysis have focused on the development of bifunctional ligands that incorporate remote basic groups to facilitate proton transfer processes [7]. These systems have demonstrated enhanced efficiency in intermolecular hydroalkenylation reactions of propargylic alcohols, achieving moderate to good yields while maintaining excellent stereoselectivity [7]. The integration of such design principles could prove beneficial for developing more efficient catalytic systems for 4-(oxan-2-yloxy)but-2-yn-1-ol transformations.

Phase-Transfer Catalysis in Biphasic Reaction Environments

Phase-transfer catalysis represents a powerful methodology for conducting reactions involving substrates with different solubility profiles in biphasic systems [8] [9]. For propargyl ether derivatives, this approach is particularly valuable when dealing with water-soluble reagents and lipophilic organic substrates [10] [11]. The fundamental principle involves the use of phase-transfer catalysts that facilitate the migration of ionic species between aqueous and organic phases, thereby enabling reactions that would otherwise be kinetically hindered [8].

Quaternary ammonium salts serve as the most commonly employed phase-transfer catalysts, with tetrabutylammonium bromide, tetrabutylammonium chloride, and tetraethylammonium bromide showing particular effectiveness in alkyne-related transformations [9]. The mechanism typically involves the formation of ion pairs between the phase-transfer catalyst and the anionic nucleophile in the aqueous phase, followed by extraction of this ion pair into the organic phase where reaction with the electrophilic substrate occurs [9] [11].

Phase-Transfer Catalysis Performance Data

Phase Transfer CatalystReaction TypeRate EnhancementYield (%)Selectivity (%)Optimal Temperature (°C)
Tetrabutylammonium bromide (TBAB)Nucleophilic substitution3-5 fold70-9085-9540-60
Tetrabutylammonium chloride (TBAC)Alkylation reactions2-4 fold65-8580-9050-70
Tetraethylammonium bromide (TEAB)Propargyl alkylation4-6 fold75-9590-9560-80
N,N-dihexyl-4,4-bipyridinium dibromidePropargylation of indole8-12 fold80-9595-9940
Quaternary ammonium saltsSuzuki-Miyaura coupling12 fold85-9990-9880-100
Thermoregulated PTC ligandsATRP polymerization5-10 fold70-9085-9590

Recent investigations have revealed that the effectiveness of phase-transfer catalysis in biphasic systems can be dramatically enhanced through the use of enabling techniques such as high-performance liquid-liquid counter current chromatography systems [12]. These systems provide extremely rapid mass transfer between immiscible phases, leading to reaction rates up to 70 times faster than conventional batch reactors [12]. Such approaches have proven particularly valuable for reactions involving lipophilic substrates where product isolation and purification can be challenging.

The development of dual-site phase-transfer catalysts has shown promise for enhancing the efficiency of propargyl alkylation reactions [9]. These catalysts contain two active sites and demonstrate superior performance compared to single-site phase-transfer catalysts due to their higher degree of organophilicity [9]. The propargylation of indole with propargyl bromide using N,N-dihexyl-4,4-bipyridinium dibromide as a dual-site phase-transfer catalyst achieved remarkable rate enhancements of 8-12 fold compared to conventional systems [9].

Thermoregulated phase-transfer catalysis represents an emerging approach that combines the advantages of homogeneous catalysis with heterogeneous catalyst separation [11]. In these systems, the catalyst complex exists in the aqueous phase at room temperature but transfers to the organic phase at elevated temperatures to facilitate the reaction [11]. Upon cooling, the catalyst returns to the aqueous phase, enabling efficient separation and recycling [11].

Enzymatic Approaches for Stereoselective Modifications

Enzymatic catalysis offers unparalleled stereoselectivity and environmental compatibility for the modification of propargyl ether derivatives [13] [14]. The biocatalytic transformation of compounds like 4-(oxan-2-yloxy)but-2-yn-1-ol can be achieved through various enzyme classes, each offering distinct advantages in terms of substrate scope and stereochemical control [15].

Ene-reductases represent a particularly important class of enzymes for the stereoselective reduction of activated alkynes [14] [15]. These enzymes, belonging to the Old Yellow Enzyme family, demonstrate remarkable capability in reducing electron-deficient alkynes to the corresponding alkenes with excellent stereoselectivity [14]. Recent studies have shown that cyanoalkynes can be selectively reduced to give Z-cyanoalkenes as the major product, with stereoselectivity exceeding 99% enantiomeric excess [14].

Enzymatic Stereoselective Modification Performance Data

Enzyme SystemSubstrate TypeStereoselectivity (% ee)Yield (%)Temperature (°C)pH Range
Ene-reductases (EREDs)Cyanoalkynes>9970-9525-377.0-8.5
Alcohol dehydrogenasesPropargyl alcohols90-9980-9930-407.5-8.0
Peroxygenase from Agrocybe aegeritaRacemic propargyl alcohols95-9970-9925-357.0-8.0
Reductive aminases (RedAms)Ketone-alkyne compounds85-9975-95377.5-8.5
Imine reductases (IREDs)Imine substrates92->9980-9830-407.0-8.5
Terminal acetylenase/desaturaseAcetylenic precursorsVariable60-8525-377.0-8.0

The development of biocatalytic platforms for synthesizing enantiomerically pure propargylic alcohols has been achieved through enzymatic cascades [13]. The peroxygenase from Agrocybe aegerita converts racemic propargylic alcohols into the corresponding ketones, which are then reduced to enantiomerically pure alcohols using either R-selective or S-selective alcohol dehydrogenases [13]. This approach yields products with 95-99% enantiomeric excess and overall yields of 70-99% [13].

Reductive aminases and imine reductases have emerged as powerful tools for the stereoselective synthesis of chiral amines from alkyne-containing precursors [16]. These enzymes can be engineered to achieve both high enantioselectivity and altered substrate scope through strategic mutations in the active site [16]. Studies have shown that steric modification of residues around both substrate and cofactor binding pockets can induce stereocontrol, allowing for both improvement and inversion of stereoselectivity [16].

The characterization of terminal alkyne biosynthetic machinery has revealed the potential for in situ generation and incorporation of terminal alkynes into natural product scaffolds [17]. The first carrier protein-dependent terminal acetylenase/desaturase system has been identified and can be exploited for biosynthetic pathway engineering to produce acetylenic natural products [17]. This approach opens new possibilities for the enzymatic modification of compounds like 4-(oxan-2-yloxy)but-2-yn-1-ol through metabolic engineering strategies.

Comparative Catalytic System Performance

Catalytic SystemReaction Rate (relative)Temperature Requirements (°C)Environmental ImpactSubstrate ScopeStereoselectivity Control
Gold-catalyzed activation1.025-120ModerateBroadGood
Phase-transfer catalysis5-1240-100Low-ModerateModerateModerate
Enzymatic modifications0.5-2.025-40Very LowNarrow-ModerateExcellent
Combined systems2-830-80LowBroadExcellent

XLogP3

0.3

Dates

Last modified: 04-14-2024

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